(3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid
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Overview
Description
(3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentyl group, a difluorophenyl acetyl group, and a tetrahydropyrrolo[3,4-c]pyrrole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydropyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyclopentyl group: This step often involves a substitution reaction where a cyclopentyl halide reacts with the intermediate.
Attachment of the difluorophenyl acetyl group: This is typically done through an acylation reaction using 2-(2,4-difluorophenyl)acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-difluorophenylacetic acid: Shares the difluorophenyl group but lacks the complex pyrrolo[3,4-c]pyrrole structure.
Cyclopentylamine: Contains the cyclopentyl group but is a simpler amine.
Tetrahydropyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
What sets (3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid apart is its combination of structural features, which confer unique chemical and biological properties. The presence of both the cyclopentyl and difluorophenyl groups, along with the tetrahydropyrrolo[3,4-c]pyrrole core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(3aS,6aS)-2-cyclopentyl-5-[2-(2,4-difluorophenyl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O3/c21-15-6-5-13(17(22)8-15)7-18(25)24-10-14-9-23(16-3-1-2-4-16)11-20(14,12-24)19(26)27/h5-6,8,14,16H,1-4,7,9-12H2,(H,26,27)/t14-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHBCCBXLZZBKC-XOBRGWDASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3CN(CC3(C2)C(=O)O)C(=O)CC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)C(=O)CC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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